

The Covalent Binding of AZD4831 to Myeloperoxidase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of AZD4831, a potent and selective irreversible inhibitor of myeloperoxidase (MPO). The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a detailed overview of the covalent binding of AZD4831 to its target, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to Myeloperoxidase and AZD4831

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into both the phagolysosomal compartment and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the formation of highly reactive hypohalous acids, such as hypochlorous acid (HOCl), from halide ions.[1] While essential for host defense against microbial pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions like heart failure with preserved ejection fraction (HFpEF).[1][2]

AZD4831 (**mitiperstat**) is a first-in-class, orally bioavailable, mechanism-based irreversible inhibitor of MPO.[2][3] It has been developed to mitigate the detrimental effects of excessive



MPO activity.[2] Clinical studies have demonstrated that AZD4831 effectively reduces MPO activity in patients, supporting its potential as a therapeutic agent in MPO-driven diseases.[2]

Mechanism of Covalent Inactivation

AZD4831 is classified as a mechanism-based inhibitor, or a "suicide substrate," meaning it requires catalytic turnover by MPO to be converted into a reactive species that subsequently inactivates the enzyme.[1] The inactivation process is highly selective and results in the formation of a permanent covalent bond with the enzyme.[1][3]

The proposed mechanism of action is a multi-step process:

- Enzyme Activation: Native ferric MPO is oxidized by hydrogen peroxide (H_2O_2) to form the highly reactive ferryl cation π -radical intermediate known as Compound I.[1]
- Inhibitor Oxidation: AZD4831, a 2-thioxanthine derivative, is oxidized by Compound I in a single-electron transfer reaction.[1] This generates a highly reactive thiyl radical of AZD4831.
 [1]
- Covalent Adduct Formation: Before the thiyl radical can diffuse from the active site, it rapidly
 reacts with one of the methyl groups of the heme prosthetic group within MPO's active site.
- Irreversible Inactivation: This reaction forms a stable, covalent adduct between the inhibitor and the heme group, leading to the irreversible inactivation of the enzyme.[1][3]

This mechanism-based approach ensures that the inhibitor is selectively activated by its target enzyme, contributing to its high specificity and reducing the likelihood of off-target effects.

Quantitative Data on AZD4831 Activity

The potency, selectivity, and irreversible nature of AZD4831 and its analogs have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of AZD4831 and Related Compounds[3]



Compound	MPO IC50 (nM)	TPO IC50 (nM)	Selectivity (TPO/MPO)
AZD4831 (16)	1.5	690	>450
Compound 8	4.8	3200	>660
Compound 9	1.9	>5000	>2600
Compound 14	2.1	1400	>660
Compound 18	1.1	480	>430

Data obtained from in vitro chemiluminescent assays.

Table 2: Cellular Potency and Irreversibility of

AZD4831[3]

Compound	HL-60 Cell IC₅₀ (nM)	Tight Binding Assay (EC₅o Shift)
AZD4831 (16)	810	0.87

The EC₅₀ shift in the tight binding assay indicates the degree of irreversible inhibition, with a value approaching 1.0 suggesting strong irreversibility.

Experimental Protocols

The characterization of AZD4831's covalent binding to MPO relies on a suite of specialized biochemical and biophysical assays. The following are representative protocols for the key experiments, compiled from the methodologies described in the primary literature and standard laboratory practices.

MPO Inhibition Chemiluminescence Assay

This assay is used to determine the potency (IC_{50}) of compounds against purified MPO. It measures the MPO-catalyzed oxidation of luminol, which produces a light signal.

Materials:



- Human myeloperoxidase (MPO), purified
- Luminol
- Hydrogen peroxide (H₂O₂)
- Test compounds (e.g., AZD4831) dissolved in DMSO
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well white opaque microplates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further
 dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO
 concentration is consistent across all wells and does not exceed 1%.
- Reaction Mixture: In each well of the 96-well plate, add the following in order:
 - Assay buffer
 - Test compound dilution (or DMSO for control wells)
 - MPO enzyme solution
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: To initiate the chemiluminescent reaction, add a solution containing luminol and H₂O₂ to each well.
- Signal Detection: Immediately place the plate in a luminometer and measure the light emission (Relative Light Units, RLU) over a defined period.



 Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tight Binding Assay for Irreversibility

This assay assesses the irreversible nature of the inhibition by pre-incubating the enzyme and inhibitor, followed by a significant dilution before measuring residual enzyme activity. Irreversible inhibitors will show persistent inhibition despite the dilution.

Materials:

Same as the chemiluminescence assay.

Procedure:

- Pre-incubation: Prepare a reaction mixture containing a high concentration of MPO and the test compound in a small volume. Incubate this mixture for an extended period (e.g., 60 minutes) to allow for covalent bond formation.
- Dilution: After incubation, dilute the mixture significantly (e.g., 100-fold) with assay buffer.
 This dilution reduces the concentration of any non-covalently bound inhibitor to well below its IC₅₀, effectively preventing further reversible binding.
- Activity Measurement: Immediately after dilution, measure the residual MPO activity using the chemiluminescence assay described above by adding the luminol and H₂O₂ substrate solution.
- Data Analysis: Compare the enzyme activity in the inhibitor-treated samples to a control sample that was pre-incubated with DMSO and subjected to the same dilution. A significant and persistent reduction in activity in the presence of the inhibitor, despite dilution, indicates irreversible binding. The EC₅₀ shift is calculated to quantify the degree of irreversibility.[3]

Mass Spectrometry for Covalent Adduct Characterization



Mass spectrometry (MS) is used to confirm the formation of a covalent adduct between AZD4831 and MPO and to identify the site of modification.

Materials:

- Human myeloperoxidase (MPO)
- AZD4831
- Incubation buffer (e.g., Ammonium bicarbonate)
- Reducing agent (e.g., DTT)
- Alkylating agent (e.g., Iodoacetamide)
- Protease (e.g., Trypsin)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

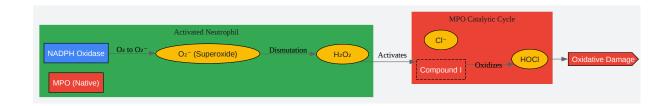
- Adduct Formation: Incubate MPO with an excess of AZD4831 in a suitable buffer for a sufficient time to ensure adduct formation. A control sample with MPO and DMSO is prepared in parallel.
- Sample Preparation:
 - Denature the protein samples.
 - Reduce the disulfide bonds with DTT.
 - Alkylate the free cysteine residues with iodoacetamide.
 - Digest the protein into smaller peptides using trypsin.
- LC-MS/MS Analysis:
 - Inject the peptide digest onto an LC system coupled to a high-resolution mass spectrometer.



- Separate the peptides using a reverse-phase chromatography gradient.
- Acquire mass spectra of the eluting peptides. Select peptides of interest for fragmentation (MS/MS) to determine their amino acid sequence.
- Data Analysis:
 - Analyze the MS data to find peptides with a mass shift corresponding to the addition of the reactive metabolite of AZD4831.
 - Analyze the MS/MS fragmentation data of the modified peptide to pinpoint the exact amino acid residue that has been covalently modified. For AZD4831, this would be expected on the heme group, which would be cross-linked to specific peptides.

Visualizations of Pathways and Processes

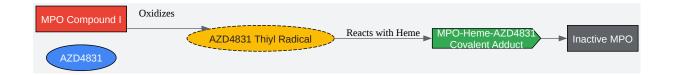
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the covalent inhibition of MPO by AZD4831.



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Caption: Myeloperoxidase (MPO) catalytic cycle leading to oxidative damage.

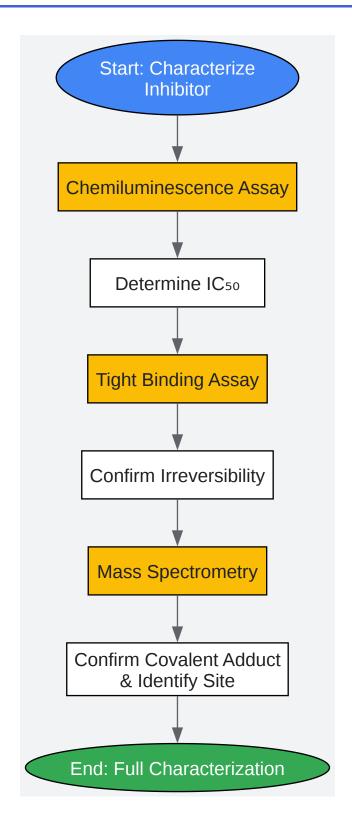




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Caption: Mechanism of covalent inactivation of MPO by AZD4831.





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Caption: Experimental workflow for characterizing AZD4831's interaction with MPO.



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